molecular formula C14H15NO B8499666 1,2-Dimethyl-4-p-toluoylpyrrole CAS No. 62128-39-6

1,2-Dimethyl-4-p-toluoylpyrrole

Cat. No. B8499666
CAS RN: 62128-39-6
M. Wt: 213.27 g/mol
InChI Key: IVLWIMGBBHRXGF-UHFFFAOYSA-N
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Patent
US04002643

Procedure details

A 1.0g sample of 1,2-dimethyl-5-p-toluoylpyrrole in 10g of dried p-toluenesulfonic acid heated at 105° C for 1 hour. The solution is then poured into sodium bicarbonate solution and extracted into chloroform. The chloroform is evaporated in vacuo and the residue is recrystallized from ethyl acetate to give 1,2-dimethyl-4-p-toluoylpyrrole as a tan solid; m.p. 117°-119° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
10g
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6](C(C2C=CC(C)=CC=2)=O)=[CH:5][CH:4]=[C:3]1[CH3:16].[C:17]1([CH3:27])[CH:22]=[CH:21][C:20](S(O)(=O)=O)=[CH:19][CH:18]=1.[C:28](=[O:31])(O)[O-].[Na+]>>[CH3:1][N:2]1[CH:6]=[C:5]([C:28]([C:20]2[CH:21]=[CH:22][C:17]([CH3:27])=[CH:18][CH:19]=2)=[O:31])[CH:4]=[C:3]1[CH3:16] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(=CC=C1C(=O)C1=CC=C(C=C1)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
10g
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted into chloroform
CUSTOM
Type
CUSTOM
Details
The chloroform is evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is recrystallized from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
CN1C(=CC(=C1)C(=O)C1=CC=C(C=C1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.